2,5-Dichlorobenzenesulfinic acid sodium salt
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Overview
Description
2,5-Dichlorobenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,5-dichlorobenzene. One common method is the reaction of 2,5-dichlorobenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur dioxide and an oxidizing agent to 2,5-dichlorobenzene, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2,5-dichlorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,5-Dichlorobenzenesulfonic acid.
Reduction: 2,5-Dichlorobenzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,5-Dichlorobenzenesulfinic acid sodium salt is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various organosulfur compounds, including sulfonamides and sulfones .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfinic acids. It is also used in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzenesulfinic acid sodium salt involves its interaction with various molecular targets, primarily through its sulfinic acid group. This group can undergo oxidation-reduction reactions, making it a versatile reagent in chemical synthesis. The compound can also act as a nucleophile in substitution reactions, allowing it to form covalent bonds with electrophilic centers in target molecules .
Comparison with Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt
- Sodium dodecylbenzenesulfonate
- Sodium 2-hydroxy-3,5-dichlorobenzenesulfonate
Comparison: 2,5-Dichlorobenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in oxidation and substitution reactions. Its sulfinic acid group provides unique chemical properties that are not present in sulfonic acid derivatives, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C6H3Cl2NaO2S |
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Molecular Weight |
233.05 g/mol |
IUPAC Name |
sodium;2,5-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
ZREBQPBEGLCVOU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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